molecular formula C12H10BrNO B1292700 2-((4-Bromobenzyl)oxy)pyridine CAS No. 40775-71-1

2-((4-Bromobenzyl)oxy)pyridine

Cat. No. B1292700
CAS RN: 40775-71-1
M. Wt: 264.12 g/mol
InChI Key: BQHIGHWZFXQXAC-UHFFFAOYSA-N
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Description

2-((4-Bromobenzyl)oxy)pyridine is a compound that is part of a broader class of pyridine derivatives. These derivatives are of significant interest due to their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. The compound features a pyridine ring, which is a basic nitrogen-containing heterocycle, substituted with a (4-bromobenzyl)oxy group. This structural motif is common in various synthesized compounds that exhibit a range of biological activities and chemical properties.

Synthesis Analysis

The synthesis of pyridine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds such as thieno[2,3-b]pyridines and pyrimidino[4',5':4,5]thieno[2,3-b]pyridine derivatives has been reported using sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate as a starting material . Similarly, optically pure 2-(1-hydroxybenzyl)piperidine and pyrrolidine were synthesized from oxygenated 2-(p-tolylsulfinyl)benzyl carbanions, which could suggest methods for synthesizing related 2-((4-Bromobenzyl)oxy)pyridine derivatives . Although the exact synthesis route for 2-((4-Bromobenzyl)oxy)pyridine is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be elucidated using various spectroscopic techniques. For example, the structure of a related compound, 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine, was confirmed by NMR, MS, and single-crystal X-ray structure determination . These techniques provide detailed information about the molecular geometry, bond lengths, and angles, which are crucial for understanding the chemical behavior of the compound.

Chemical Reactions Analysis

Pyridine derivatives can undergo a variety of chemical reactions, depending on their substituents and reaction conditions. For instance, the reaction of 2-((alpha-R-benzylidene)amino)pyridines with rhodium complexes has been studied, leading to the formation of different rhodium(I) and rhodium(II) complexes . This indicates that 2-((4-Bromobenzyl)oxy)pyridine could also participate in complexation reactions with transition metals, potentially leading to new materials or catalysts.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For example, the crystal structure, DFT study, and antifungal activity of a related compound were investigated, providing insights into its stability, electronic properties, and biological activity . The vibrational spectra and structure of another derivative, 2-(2',4'-dinitrobenzyl)pyridine, were studied using vibrational spectra and ab initio calculations, which could be relevant for understanding the properties of 2-((4-Bromobenzyl)oxy)pyridine .

Scientific Research Applications

1. Specific Scientific Field: Organic Chemistry “2-((4-Bromobenzyl)oxy)pyridine” is used in the field of organic chemistry, specifically in the synthesis of benzamides substituted with pyridine-linked 1,2,4-oxadiazole .

3. Methods of Application or Experimental Procedures The structures of the target compounds were confirmed by 1H-NMR, 13C-NMR, and HRMS . The synthesis process involves several steps, including esterification, cyanation, cyclization, and aminolysis reactions .

4. Results or Outcomes The preliminary bioassay showed that most compounds had good larvicidal activities against mosquito larvae at 10 mg/L, especially compound 7a, with a larvicidal activity as high as 100%, and even at 1 mg/L was still 40%; at 50 mg/L, all the target compounds showed good fungicidal activities against the eight tested fungi .

1. Specific Scientific Field: Medicinal Chemistry “2-((4-Bromobenzyl)oxy)pyridine” is used in the field of medicinal chemistry, specifically in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives .

3. Methods of Application or Experimental Procedures The structures of the target compounds were confirmed by various spectroscopic techniques . The synthesis process involves several steps, including the preparation of novel heterocyclic compounds with potential biological activities .

4. Results or Outcomes Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively . Furthermore, the study of anti-fibrosis activity was evaluated by Picro-Sirius red staining, hydroxyproline assay and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .

1. Specific Scientific Field: Pesticide Development “2-((4-Bromobenzyl)oxy)pyridine” is used in the field of pesticide development, specifically in the synthesis of novel amide compounds with insecticidal and fungicidal activities .

3. Methods of Application or Experimental Procedures The structures of the target compounds were confirmed by 1H-NMR, 13C-NMR, and HRMS . The synthesis process involves several steps, including esterification, cyanation, cyclization, and aminolysis reactions .

4. Results or Outcomes The preliminary bioassay showed that most compounds had good larvicidal activities against mosquito larvae at 10 mg/L . Moreover, at 50 mg/L, all the target compounds showed good fungicidal activities against the eight tested fungi . In particular, compound 7h exhibited better inhibitory activity (90.5%) than fluxapyroxad (63.6%) against Botrytis cinereal .

properties

IUPAC Name

2-[(4-bromophenyl)methoxy]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c13-11-6-4-10(5-7-11)9-15-12-3-1-2-8-14-12/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHIGHWZFXQXAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Bromobenzyl)oxy)pyridine

Synthesis routes and methods I

Procedure details

To a solution of 4-bromobenzyl alcohol (25 g, 130 mmol) in N,N-dimethyl formamide (125 mL) was added potassium tert-butoxide (15.8 g, 141 mmol) at room temperature, which was stirred at 54° C. for 10 minutes. To this reaction solution was added 2-fluoropyridine (15 mL, 154 mmol) at from 40° C to 58° C, which was stirred further at 65° C for 30 minutes. The reaction solution was allowed to room temperature, and water and ethyl acetate were added to carry out liquid separation. The aqueous layer was extracted further with ethyl acetate (twice). The ethyl acetate layers were combined, washed with water (three times) and sodium chloride water (once), dried over anhydrous magnesium sulfate and then filtered. The filtrate thereof was concentrated under a reduced pressure. To the residue was added diethyl ether, and concentrated under a reduced pressure to obtain the title compound (34 g) as a crude product.
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25 g
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15.8 g
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125 mL
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15 mL
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A mixture of 2-fluoropyridine (1.6 g), 4-bromobenzyl alcohol (3.08 g), potassium tert-butoxide (2.03 g) and N-methylpyrrolidone (12.8 ml) was heated at 100° C. by microwave irradiation for one minute. The mixture was diluted with water and extracted with ethyl acetate. The organic phase was dried over magnesium sulfate, filtered and concentrated. 2-(4-Bromobenzyloxy)pyridine was obtained in this way.
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1.6 g
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3.08 g
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2.03 g
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12.8 mL
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Synthesis routes and methods IV

Procedure details

To a solution of 4-bromobenzyl alcohol (18 g, 94.3 mmol) in dimethylsulfoxide (85 mL) was added potassium tert-butoxide (11.5 g, 99 mmol) little by little under a nitrogen atmosphere at room temperature, which was stirred for 10 minutes. To this solution was added 2-fluoropyridine (12.3 g, 123 mmol) dropwise over 30 minutes under a water bath cooling. After stirring at room temperature for two hours, ethyl acetate and 5% sodium chloride water were added, and extracted. After the organic layer was washed sequentially with water and 5% sodium chloride water, the solvent was evaporated under a reduced pressure to obtain the title compound (24.3 g) as a yellow oily product.
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18 g
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11.5 g
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85 mL
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12.3 g
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